molecular formula C17H17N3O3S B2933086 3-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 2319832-43-2

3-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2933086
CAS No.: 2319832-43-2
M. Wt: 343.4
InChI Key: WOELGKBXLFELMB-UHFFFAOYSA-N
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Description

3-[1-(1H-Indole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a novel synthetic compound designed for medicinal chemistry and drug discovery research. It integrates a thiazolidine-2,4-dione (TZD) core, a privileged scaffold in medicinal chemistry, with an indole moiety via a piperidine linker. The TZD nucleus is extensively researched for its ability to act as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a key target for developing therapeutics for Type 2 Diabetes . Beyond metabolic diseases, TZD derivatives demonstrate significant potential in oncology research, where they can induce apoptosis and cell cycle arrest in various cancer cell lines, sometimes independently of PPARγ activation . The indole component further enriches the compound's profile, as indole derivatives are known for diverse biological activities. This hybrid structure is of high interest for investigating structure-activity relationships (SAR), particularly in the search for multi-targeted agents with improved efficacy and reduced side effects. Researchers can utilize this compound in screening assays for anticancer, antidiabetic, and antimicrobial activity . This product is intended for non-human research applications only and is not approved for use in humans or animals.

Properties

IUPAC Name

3-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-15-10-24-17(23)20(15)11-5-7-19(8-6-11)16(22)13-9-18-14-4-2-1-3-12(13)14/h1-4,9,11,18H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOELGKBXLFELMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Cyclization Reactions

The thiazolidine-2,4-dione ring undergoes cyclization under acidic or basic conditions to form fused heterocycles. For example:

  • Intramolecular cyclization with α-haloketones in the presence of triethylamine (Et₃N) yields novel thiazolidin-4-one derivatives .
  • Intermolecular cycloadditions with azomethine ylides (generated from sarcosine and isatins) produce dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones via regioselective 1,3-dipolar cycloaddition .

Key conditions :

Reaction TypeCatalyst/SolventTemperatureYield (%)
Intramolecular cyclizationEt₃N, methanolReflux70–85
CycloadditionEthanolReflux65–78

Nucleophilic Substitution

The carbonyl group at the indole-3-position participates in nucleophilic acyl substitutions:

  • Amide bond formation with amines (e.g., 4-methylpiperazine) under coupling agents like HATU or DCC .
  • Alkylation at the piperidine nitrogen using alkyl halides in THF with K₂CO₃ as a base.

Example :3 1 1H Indole 3 carbonyl piperidin 4 yl 1 3 thiazolidine 2 4 dione+R XTHF K CO N alkylated product\text{3 1 1H Indole 3 carbonyl piperidin 4 yl 1 3 thiazolidine 2 4 dione}+\text{R X}\xrightarrow{\text{THF K CO }}\text{N alkylated product}

Multi-Component Reactions (MCRs)

The compound serves as a scaffold for synthesizing structurally diverse libraries:

  • Three-component reactions with aldehydes and thioglycolic acid yield 2-aryl-thiazolidin-4-one derivatives under PPG (polypropylene glycol) catalysis at 110°C .
  • Dipolar cycloadditions with azomethine ylides form spirocyclic indolin-2-ones, confirmed via X-ray crystallography .

Mechanism :

  • Azomethine ylide generation from sarcosine and isatin.
  • Cycloaddition with the thiazolidine-2,4-dione core.
  • Rearomatization to form spirocyclic products.

Oxidation and Reduction

  • Oxidation : The thiazolidine ring’s sulfur atom is susceptible to oxidation with H₂O₂ or mCPBA, forming sulfoxide or sulfone derivatives .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dione moiety to a diol, altering pharmacological activity .

Reactivity trends :

Functional GroupReagentProduct
Thiazolidine-2,4-dioneH₂O₂ (30%)Sulfoxide/sulfone derivatives
Piperidine carbonylLiAlH₄Secondary alcohol

Biological Activity-Driven Modifications

The compound’s interactions with kinase targets (e.g., EGFR, VEGFR-2) guide rational derivatization:

  • Sulfonylation at the piperidine nitrogen enhances kinase inhibition (IC₅₀ = 0.021 µM against c-Met) .
  • Introduction of arylidene groups at C-5 of the thiazolidine ring improves antiproliferative activity (IC₅₀ = 0.75 µM against leukemia cells) .

Structure-Activity Relationship (SAR) Highlights :

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the indole C-5 position increase metabolic stability.
  • Bulky substituents on the piperidine ring enhance selectivity for tyrosine kinases .

Degradation Pathways

  • Hydrolytic degradation : The thiazolidine-2,4-dione ring undergoes hydrolysis in acidic/basic media, forming mercaptoacetic acid and piperidine-indole fragments.
  • Thermal decomposition : Above 200°C, the compound degrades into CO₂ and indole-piperidine sulfides.

Key Research Findings

  • Synthetic Efficiency : PPG-mediated reactions achieve 83% yields for thiazolidin-4-one derivatives, outperforming PEG-based methods .
  • Biological Relevance : Analogues inhibit SARS-CoV-2 replication (EC₅₀ = 3.3× chloroquine) .
  • Mechanistic Clarity : X-ray studies confirm the Z-configuration in cycloadducts, critical for kinase binding .

This compound’s versatility in organic synthesis and bioactivity modulation underscores its importance in medicinal chemistry. Future work should explore photochemical reactions and computational modeling to predict novel reactivities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperidine and thiazolidine-2,4-dione moieties contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiazolidinedione Derivatives

The following table summarizes key structural and functional differences between the target compound and related TZD derivatives:

Compound Name Core Structure Modifications Key Pharmacological Notes Reference ID
Target Compound : 3-[1-(1H-Indole-3-carbonyl)piperidin-4-yl]-1,3-TZD Indole-3-carbonyl-piperidine at TZD N3 Hypothesized activity in kinase inhibition (e.g., EGFR) due to indole’s aromatic interactions
(Z)-5-[(4-Nitrobenzyl)indolylmethylene]-3-(indolylethyl)-TZD Knoevenagel-derived 5-arylidene group; indole at TZD N3 Demonstrated PPAR-γ agonism in molecular modelling studies
3-(7-Hydroxycoumarinylmethyl)-5-arylidene-TZD (e.g., 5a–r) Coumarin substituent at TZD N3; arylidene at C5 Antioxidant activity (DPPH scavenging IC₅₀: 12–45 μM)
3-(3-Hydroxyphenyl)-TZD Simple phenolic substituent at TZD N3 Limited bioactivity data; structural simplicity reduces metabolic stability
3-Benzylideneamino-TZD derivatives (e.g., 3-(4-methylbenzylideneamino)-TZD) Benzylideneamino group at TZD N3 Used in marine antifouling paints; no direct therapeutic data
3-{1-[2-(Trifluoromethyl)benzoyl]azetidin-3-yl}-TZD Azetidine instead of piperidine; trifluoromethylbenzoyl group Higher rigidity than piperidine; potential for improved selectivity
1-[1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione Imidazolidinedione core instead of TZD; dichlorothiophene substituent Unknown activity; imidazolidinedione may alter hydrogen-bonding patterns

Key Observations from Comparative Studies

Role of the Indole Moiety
  • The indole group in the target compound and derivatives enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibitors like EGFR . In contrast, coumarin-based TZDs () prioritize antioxidant activity due to their phenolic and conjugated systems .
  • Electron-withdrawing vs. electron-donating groups : The indole-3-carbonyl group (electron-withdrawing) may stabilize charge-transfer interactions, whereas coumarin’s hydroxyl group (electron-donating) favors radical scavenging .
Impact of Heterocyclic Linkers
  • Piperidine vs.
  • Imidazolidinedione vs. thiazolidinedione : Replacement of the sulfur atom in TZD with nitrogen (imidazolidinedione, ) alters electronic properties and may affect redox activity .
Pharmacological Potential
  • Antioxidant activity : Coumarin-TZDs () show superior DPPH scavenging (IC₅₀ ~12 μM) compared to indole-TZDs, which lack direct antioxidant data .
  • Kinase inhibition : Indole-containing TZDs (target compound, ) are prioritized in patents for EGFR-associated diseases, suggesting a structure-activity relationship (SAR) between aromatic indole and kinase affinity .

Biological Activity

3-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a compound of interest due to its potential therapeutic applications. The compound's structure suggests that it may exhibit various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The indole moiety is known for its role in modulating neurotransmitter systems, while the thiazolidine ring may contribute to anti-inflammatory properties.

1. Anticancer Activity

Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study : A study on indole derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
CompoundCancer TypeIC50 (µM)Mechanism
Indole Derivative ABreast Cancer5.0Apoptosis
Indole Derivative BLung Cancer7.5Cell Cycle Arrest

2. Anti-inflammatory Activity

The thiazolidine component has been linked to anti-inflammatory effects. Research indicates that similar compounds can reduce the levels of pro-inflammatory cytokines.

  • Research Finding : A recent study reported that thiazolidinediones reduce TNF-alpha and IL-6 levels in vitro.
CompoundInflammatory MarkerReduction (%)
Thiazolidine ATNF-alpha40%
Thiazolidine BIL-635%

3. Neuroprotective Effects

Given the presence of the indole structure, there is potential for neuroprotective effects against neurodegenerative diseases.

  • Case Study : Research on indole derivatives has shown promise in protecting neuronal cells from oxidative stress.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound shows moderate solubility in water, which may influence its bioavailability.
  • Metabolism : Preliminary studies suggest hepatic metabolism may occur, leading to various metabolites with distinct biological activities.

Q & A

Q. Key Reaction Conditions

StepReagents/ConditionsYieldCharacterization
Core FormationHCl, reflux, 12h~60%TLC, MP: 120–122°C
SubstitutionEtOH, glacial acetic acid, reflux70–85%NMR, IR

How is the compound characterized to confirm structural integrity?

Level: Basic
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is employed:

  • TLC : Monitor reaction progress (silica gel, ethyl acetate/hexane) .
  • NMR :
    • ¹H NMR : Peaks at δ 7.2–7.8 ppm (indole protons), δ 3.5–4.2 ppm (piperidine CH₂), δ 2.4–3.0 ppm (thiazolidinedione CH₂) .
    • ¹³C NMR : Carbonyl signals at ~170–175 ppm .
  • IR : Stretching vibrations for C=O (1680–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) .
  • HRMS : Exact mass verification (e.g., m/z 385.12 for C₁₈H₁₆N₃O₃S) .

What in vitro/in vivo models are used to evaluate its biological activity?

Level: Basic
Methodological Answer:

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .
  • Hypolipidemic Activity :
    • In Vitro : LDL oxidation inhibition in HepG2 cells .
    • In Vivo : High-fat diet-induced hyperlipidemia in rodents (measure triglycerides, cholesterol) .
  • Dosage : 10–50 mg/kg (oral) for 4–6 weeks .

Q. Data Interpretation Table

AssayModelKey FindingReference
DPPHIn vitroIC₅₀ = 12.5 μM (vs. 8.2 μM for ascorbic acid)
LDL OxidationHepG240% inhibition at 10 μM

How can structural modifications enhance pharmacological efficacy?

Level: Advanced
Methodological Answer:

  • Electron-Withdrawing Groups : Introduce halogens (Cl, F) at the indole 5-position to improve metabolic stability and receptor binding .
  • Hybrid Derivatives : Attach pyridine or benzodioxole moieties to the thiazolidinedione core for dual PPAR-γ/α agonism .
  • Stereochemistry : Optimize (R)- vs. (S)-configurations at the piperidine junction to enhance target selectivity .

Q. SAR Insights

ModificationBiological ImpactReference
5-Cl on indole↑ Antioxidant activity (IC₅₀: 10.2 μM)
Pyridine substitution↑ Hypolipidemic effect (30% TG reduction)

How to resolve contradictions in biological activity across studies?

Level: Advanced
Methodological Answer:
Contradictions often arise from:

Assay Conditions : Varying DPPH concentrations (50–100 μM) or incubation times (30–60 min) .

Structural Analogues : Differences in substituents (e.g., 3-chlorobenzylidene vs. 4-fluorophenyl) alter solubility and bioavailability .

Animal Models : Genetic variability in rodent strains affecting lipid metabolism .

Q. Resolution Strategy

  • Standardize protocols (e.g., OECD guidelines for in vivo studies).
  • Use isogenic cell lines and controls.
  • Perform meta-analysis of substituent effects (e.g., logP vs. IC₅₀ correlations) .

What computational approaches predict target interactions?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to PPAR-γ (PDB ID: 1NYX). Key interactions:
    • Hydrogen bonds between thiazolidinedione C=O and Arg287.
    • Hydrophobic packing with indole and Tyr473 .
  • MD Simulations : 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
  • QSAR : 2D descriptors (e.g., topological polar surface area) correlate with hypolipidemic activity (R² > 0.85) .

Q. Docking Results Table

DerivativeBinding Energy (kcal/mol)Key Interactions
Parent compound-9.2H-bond: Arg288, Hydrophobic: Tyr473
5-Fluoro analogue-10.5Additional H-bond: Ser342

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